molecular formula C11H7FN2O B14124077 2-(4-Fluorophenyl)pyrimidine-4-carbaldehyde CAS No. 944900-53-2

2-(4-Fluorophenyl)pyrimidine-4-carbaldehyde

Cat. No.: B14124077
CAS No.: 944900-53-2
M. Wt: 202.18 g/mol
InChI Key: KDUBATDAKHQEQL-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)pyrimidine-4-carbaldehyde is an organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. The presence of a fluorophenyl group at the 2-position and a carbaldehyde group at the 4-position makes this compound unique and of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)pyrimidine-4-carbaldehyde typically involves the condensation of 4-fluorobenzaldehyde with appropriate pyrimidine precursors under controlled conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid.

    Reduction: 2-(4-Fluorophenyl)pyrimidine-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenyl)pyrimidine-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)pyrimidine-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)pyrimidine-4-carbaldehyde
  • 2-(4-Bromophenyl)pyrimidine-4-carbaldehyde
  • 2-(4-Methylphenyl)pyrimidine-4-carbaldehyde

Uniqueness

2-(4-Fluorophenyl)pyrimidine-4-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activities. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

944900-53-2

Molecular Formula

C11H7FN2O

Molecular Weight

202.18 g/mol

IUPAC Name

2-(4-fluorophenyl)pyrimidine-4-carbaldehyde

InChI

InChI=1S/C11H7FN2O/c12-9-3-1-8(2-4-9)11-13-6-5-10(7-15)14-11/h1-7H

InChI Key

KDUBATDAKHQEQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)C=O)F

Origin of Product

United States

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